molecular formula C14H18N4O3S B2718107 Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate CAS No. 922081-33-2

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate

Cat. No.: B2718107
CAS No.: 922081-33-2
M. Wt: 322.38
InChI Key: RLIFZGXUYQBJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core substituted with a thioether-linked ethyl propanoate group. The triazoloquinazoline scaffold is notable for its bicyclic structure, combining a triazole ring (with three nitrogen atoms) and a partially hydrogenated quinazoline system. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects, though specific data for this compound remain underexplored .

Synthetic routes for analogous compounds (e.g., triazoloquinazolines with ester or amide substituents) typically involve cyclocondensation reactions of thioether intermediates with amino acid derivatives or hydrazine-carbodithioates under mild conditions (e.g., ethanol, triethylamine) . Characterization relies on elemental analysis, NMR, and IR spectroscopy to confirm regiochemistry and substituent orientation .

Properties

IUPAC Name

ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFZGXUYQBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate (CAS Number: 922081-33-2) is a synthetic compound that exhibits a range of biological activities. This article reviews its biological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S, with a molecular weight of 322.39 g/mol. The compound features a unique triazoloquinazoline core which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H18N4O3S
Molecular Weight322.39 g/mol
CAS Number922081-33-2

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents. Some derivatives displayed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral activity. Studies on similar N-heterocycles have shown efficacy against viruses such as HIV and influenza. For example:

  • Inhibition of Viral Replication : Certain derivatives have been effective in reducing viral loads in infected cell lines at concentrations as low as 20 μg/mL .

Anti-inflammatory Properties

Compounds derived from the triazoloquinazoline framework have been assessed for anti-inflammatory effects:

  • Comparative Studies : In vitro tests indicated that some derivatives exhibited greater anti-inflammatory activity than established drugs like curcumin .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives of triazoloquinazolines against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their antimicrobial potency.
  • Antiviral Screening : Another investigation focused on the antiviral properties of triazolo derivatives against various viruses. This study highlighted the capacity of these compounds to inhibit viral replication effectively.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in substituents on the triazoloquinazoline core can enhance biological activities:

Substituent TypeActivity Enhancement
Alkyl groupsIncreased antibacterial activity
Halogen substitutionsEnhanced antiviral properties
Hydroxyl groupsImproved anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares its triazoloquinazoline core with derivatives reported in , such as Methyl 2-(3-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)propanamido)acetate (9a) . Key differences lie in the substituents:

  • Thioether linkage: The target compound has a propanoate group attached via a sulfur atom, whereas analogs like 9a and 9b incorporate amide-functionalized chains (e.g., glycine or β-alanine derivatives) .
  • Ester groups : The ethyl ester in the target compound contrasts with methyl esters in 9a–9c , which may influence solubility and metabolic stability.

Physical Properties

Melting points and spectral data for analogous compounds are summarized below:

Compound Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Target Compound Not reported Expected C=O stretch (1730 cm⁻¹), S-C linkage
9a (Methyl ester with glycine) 92–93 NH stretch (3280 cm⁻¹), ester C=O (1725 cm⁻¹)
9b (Methyl ester with β-alanine) 105–106 Broad NH peak (3300 cm⁻¹), triazole C=N (1600 cm⁻¹)
8h (Ethyl ester with valine) 98–99 Ethyl CH₃ (1.2 ppm, triplet), amide NH (7.8 ppm)

The absence of a reported melting point for the target compound suggests further experimental characterization is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.